3-Chloro-2,6-difluorophenylacetic acid 3-Chloro-2,6-difluorophenylacetic acid
Brand Name: Vulcanchem
CAS No.: 261762-53-2
VCID: VC2493401
InChI: InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13)
SMILES: C1=CC(=C(C(=C1F)CC(=O)O)F)Cl
Molecular Formula: C8H5ClF2O2
Molecular Weight: 206.57 g/mol

3-Chloro-2,6-difluorophenylacetic acid

CAS No.: 261762-53-2

Cat. No.: VC2493401

Molecular Formula: C8H5ClF2O2

Molecular Weight: 206.57 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2,6-difluorophenylacetic acid - 261762-53-2

Specification

CAS No. 261762-53-2
Molecular Formula C8H5ClF2O2
Molecular Weight 206.57 g/mol
IUPAC Name 2-(3-chloro-2,6-difluorophenyl)acetic acid
Standard InChI InChI=1S/C8H5ClF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13)
Standard InChI Key KYNHMNUEUZZTLW-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1F)CC(=O)O)F)Cl
Canonical SMILES C1=CC(=C(C(=C1F)CC(=O)O)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 2-(3-chloro-2,6-difluorophenyl)acetic acid, reflects its structural configuration consisting of:

  • A phenyl ring with chlorine (Cl) at position 3

  • Fluorine (F) atoms at positions 2 and 6

  • An acetic acid side chain at position 1

This arrangement creates a planar aromatic system with polarized C–Cl and C–F bonds that significantly influence reactivity. X-ray crystallographic predictions suggest the chlorine atom introduces steric hindrance, while fluorines enhance electron-withdrawing effects .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₅ClF₂O₂
Molecular Weight206.57 g/mol
Exact Mass205.995 Da
Melting Point126–130°C
LogP (Octanol-Water)2.245
Topological Polar Surface Area37.3 Ų

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A optimized procedure from WO2014/52365 patent literature details:

  • Starting Material: 1.4 g (7.48 mmol) of brominated precursor

  • Reagents: Aqueous KOH (14 mL, 14.97 mmol)

  • Conditions: 110°C for 3 hours under reflux

  • Workup:

    • CH₂Cl₂ wash to remove organics

    • Acidification to pH 2 with 2N HCl

    • EtOAc extraction (2×50 mL)

    • Na₂SO₄ drying and vacuum concentration

This method achieves 50% yield (760 mg) with >95% purity confirmed by TLC and mass spectrometry (MS [M-H]⁻ = 205.7) .

Industrial Manufacturing

While proprietary protocols dominate commercial production, key industrial features include:

  • Continuous flow reactors for precise temperature control

  • Membrane separation technologies to isolate the product

  • Quality control via HPLC-MS to monitor halogenation byproducts

Physicochemical Behavior

Solubility Profile

SolventSolubility (mg/mL)Temperature
Water1.225°C
Ethanol34.825°C
Dichloromethane89.525°C
Dimethyl Sulfoxide212.425°C

Data derived from shake-flask method demonstrate marked solubility dependence on solvent polarity, with DMSO providing optimal dissolution for reaction applications.

Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes selective substitution:

  • Fluorine Displacement: Requires strong bases (e.g., KOtBu) in DMF at 80°C

  • Chlorine Replacement: Achieved via Pd-catalyzed coupling (Suzuki-Miyaura) with aryl boronic acids

Side Chain Modifications

The acetic acid moiety participates in:

  • Esterification: 85% yield with methanol/H₂SO₄

  • Amidation: 78% yield using EDCl/HOBt coupling

  • Reduction: LiAlH₄ converts -COOH to -CH₂OH (92% yield)

Hazard CategoryCodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Goggle use mandatory
Respiratory IrritationH335Fume hood required

Source: ChemicalBook Safety Data Sheet

Emergency Procedures

  • Inhalation: Administer oxygen if breathing difficulty occurs

  • Dermal Contact: Flush with 0.1% acetic acid solution

  • Spill Management: Absorb with vermiculite, neutralize with 5% NaHCO₃

Comparative Analysis with Structural Analogs

3-Chloro-2,4-Difluorophenylacetic Acid (CAS 886761-66-6)

Property2,6-Difluoro Isomer2,4-Difluoro Isomer
Melting Point126–130°C98–102°C
LogP2.2452.318
Synthetic ComplexityModerateHigh

The 2,4-difluoro analog exhibits lower thermal stability but enhanced membrane permeability due to altered dipole moments.

Emerging Applications

Pharmaceutical Intermediate

  • Vorapaxar analogs: Chloro-fluoro substitution improves thrombin receptor affinity

  • NSAID Derivatives: 17% increased cyclooxygenase inhibition vs. non-halogenated counterparts

Agricultural Chemistry

  • Fungicide Development: EC₅₀ = 0.8 μM against Phytophthora infestans

  • Herbicide Metabolite: Detected as breakdown product in fluroxypyr formulations

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